2-(2-Chloro-6-fluorophenyl)pyrrole
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Overview
Description
2-(2-Chloro-6-fluorophenyl)pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom. The presence of chloro and fluoro substituents on the phenyl ring attached to the pyrrole core imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorophenyl)pyrrole can be achieved through various methods. One common approach involves the reaction of 2-chloro-6-fluorobenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often using a Lewis acid catalyst such as iron(III) chloride . The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-fluorophenyl)pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The pyrrole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Lewis Acids: Iron(III) chloride is commonly used as a catalyst in the synthesis of this compound.
Boronic Acids: Used in coupling reactions to form biaryl derivatives.
Major Products Formed
Biaryl Compounds: Formed through coupling reactions.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.
Scientific Research Applications
2-(2-Chloro-6-fluorophenyl)pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of chloro and fluoro substituents may enhance its binding affinity and specificity towards certain targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-6-fluorophenyl)imidazo[4,5-f][1,10]phenanthroline: A compound with a similar phenyl ring structure but different heterocyclic core.
2-Chloro-6-fluorobenzaldehyde: A precursor in the synthesis of 2-(2-Chloro-6-fluorophenyl)pyrrole.
Uniqueness
This compound is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C10H7ClFN |
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Molecular Weight |
195.62 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1H-pyrrole |
InChI |
InChI=1S/C10H7ClFN/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1-6,13H |
InChI Key |
LGYRKULQVZURTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC=CN2)F |
Origin of Product |
United States |
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